3-(3-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine
Description
Properties
CAS No. |
787591-36-0 |
|---|---|
Molecular Formula |
C13H13N5 |
Molecular Weight |
239.28 g/mol |
IUPAC Name |
3-(3-aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C13H13N5/c1-15-12-13-17-8-11(18(13)6-5-16-12)9-3-2-4-10(14)7-9/h2-8H,14H2,1H3,(H,15,16) |
InChI Key |
JEPAGJWRFPDYAX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=CC(=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Groebke–Blackburn–Bienaymé Three-Component Reaction (GBB-3CR)
The imidazo[1,2-a]pyrazine core is predominantly synthesized using GBB-3CR, which condenses 2-aminopyrazine, aryl aldehydes, and isocyanides. For 3-(3-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine, the reaction begins with 2-aminopyrazine (1) and 3-nitrobenzaldehyde (2) , followed by reduction of the nitro group to an amine post-cyclization. Acid catalysts such as p-toluenesulfonic acid (pTSA) or scandium triflate (Sc(OTf)₃) are critical for imine formation and subsequent cycloaddition.
Mechanistic Insights :
- Imine Formation : 2-Aminopyrazine reacts with 3-nitrobenzaldehyde under acidic conditions to generate an imine intermediate.
- Cycloaddition : The imine undergoes [4+1] cycloaddition with tert-butyl isocyanide, forming the imidazo[1,2-a]pyrazine core.
- Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, yielding the final product.
Optimization Challenges :
- Electron-Donating vs. Electron-Withdrawing Groups : Substrates with electron-donating groups (e.g., methoxy) on the aldehyde yield higher conversions (50–60%) compared to electron-withdrawing groups (e.g., CF₃, 30%) due to enhanced nucleophilicity.
- Catalyst Loading : Scandium triflate (10 mol%) outperforms pTSA in reactions requiring steric bulk tolerance.
Functionalization Strategies for Side-Chain Incorporation
Buchwald-Hartwig Cross-Coupling for N-Methylation
The N-methyl group at position 8 is introduced via Buchwald-Hartwig amination. Using palladium catalysts (e.g., Pd₂(dba)₃), 8-bromoimidazo[1,2-a]pyrazine intermediates react with methylamine under inert conditions.
Reaction Conditions :
- Catalyst System : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%)
- Base : Cs₂CO₃ (2 equiv)
- Solvent : Toluene, 110°C, 12 h
Yield : 65–70% after column chromatography.
Suzuki-Miyaura Coupling for 3-Aminophenyl Attachment
The 3-aminophenyl moiety is installed via Suzuki-Miyaura coupling between 3-bromophenylboronic acid and the imidazo[1,2-a]pyrazine core.
Procedure :
- Protection : The amine group is protected as a tert-butyl carbamate (Boc) to prevent side reactions.
- Coupling : Pd(PPh₃)₄ (2 mol%) mediates the cross-coupling in a dioxane/H₂O (4:1) mixture at 80°C.
- Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, yielding the free amine.
Key Data :
| Step | Reagents | Yield (%) |
|---|---|---|
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | 85 |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 72 |
| TFA Deprotection | TFA (50% in CH₂Cl₂) | 90 |
Alternative Cyclization Approaches
Sodium Hydride-Mediated Cyclization
A metal-free route involves cyclization of formimidamide intermediates using sodium hydride (NaH). This method avoids transition metals, making it cost-effective for large-scale synthesis.
Procedure :
- Formimidamide Synthesis : 2-Aminopyrazine reacts with benzyl chloride derivatives in DMF to form formimidamide pyridinium salts.
- Cyclization : NaH (2 equiv) in THF induces 5-endo-trig cyclization at 65°C.
Advantages :
- Regioselectivity : Exclusive formation of 3-substituted products.
- Scalability : No column chromatography required; precipitation yields >60% pure product.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminophenyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
3-(3-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation and subsequent signal transduction . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
SAMHD1 Inhibition :
- TH6342 and TH7528 are evaluated as SAMHD1 dNTPase inhibitors, with substituents influencing potency. The 2-chlorophenyl group in TH6342 may enhance hydrophobic interactions compared to the thiophene in TH7528 .
Kinase Targeting :
- Co-crystal structures of imidazo[1,2-a]pyrazin-8-amine derivatives with PTK6 (1.70 Å resolution) demonstrate direct hinge-region binding, mimicking ATP .
- 3-(1-Methyl-1H-pyrazol-4-yl)-N-(4-methylthiophen-2-yl)imidazo[1,2-a]pyrazin-8-amine targets Aurora A and STK1 kinases, with methylpyrazole improving selectivity .
Adenine Mimicry :
- The scaffold’s planar structure and hydrogen-bonding capacity (via the 8-amine group) enable ATP-competitive inhibition, as seen in kinase assays .
Physicochemical and Pharmacokinetic Properties
Key Observations :
Biological Activity
3-(3-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine, also known as N-methylimidazo[1,2-a]pyrazin-8-amine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 148.165 g/mol |
| CAS Number | 117718-89-5 |
| LogP | 0.844 |
| PSA | 42.22 Ų |
Research indicates that imidazo[1,2-a]pyrazine derivatives, including this compound, exhibit various biological activities primarily through the inhibition of specific enzymes and pathways. Notably, they have been studied as inhibitors of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), which plays a crucial role in regulating immune responses by hydrolyzing cyclic GMP-AMP (cGAMP) .
Anticancer Activity
Several studies have highlighted the anticancer potential of imidazo[1,2-a]pyrazine derivatives. For instance, one study demonstrated that a related compound significantly inhibited tumor growth in murine models when combined with anti-PD-1 antibodies, achieving a tumor growth inhibition rate of 77.7% . This suggests that compounds like this compound could enhance immunotherapeutic strategies against cancer.
Antibacterial Properties
Another area of interest is the antibacterial activity of imidazo[1,2-a]pyrazines. A patent describes their use as antibacterial agents against Gram-negative bacteria such as Helicobacter pylori and Legionella pneumophila . The mechanism involves disrupting bacterial protein secretion systems, which are essential for their pathogenicity.
Case Studies and Research Findings
- ENPP1 Inhibition : A recent study identified a derivative of imidazo[1,2-a]pyrazine with an IC value of 5.70 nM against ENPP1. This compound not only inhibited ENPP1 but also enhanced the expression of downstream genes involved in the STING pathway, indicating its potential in cancer immunotherapy .
- Antibacterial Efficacy : Research has shown that imidazo[1,2-a]pyrazines can effectively inhibit bacterial growth in vitro. For example, compounds were tested against various strains of bacteria and showed promising results in reducing bacterial viability .
- Synthesis and Modification : Various synthetic routes have been explored to optimize the biological activity of these compounds. For instance, modifications at different positions on the pyrazine ring have been shown to enhance potency and selectivity against target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
